

# FAPGG Assay for Angiotensin-Converting Enzyme: Application Notes and Protocols

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## Compound of Interest

Compound Name: 2-Furanacryloyl-phenylalanyl-glycyl-glycine

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## Introduction

The Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent peptidase in the renin-angiotensin-aldosterone system (RAAS), playing a crucial role in blood pressure regulation.[1][2] It catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1] Consequently, ACE is a significant therapeutic target for managing hypertension and related cardiovascular disorders. The FAPGG assay is a widely used, continuous spectrophotometric method for determining ACE activity.[3] This method is valued for its simplicity, sensitivity, and suitability for high-throughput screening of potential ACE inhibitors.[1]

## Principle of the FAPGG Assay

The assay utilizes the synthetic chromogenic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).[1] ACE catalyzes the hydrolysis of FAPGG into N-[3-(2-furyl)acryloyl]-L-phenylalanine (FAP) and the dipeptide glycyl-glycine (Gly-Gly).[3][4] The cleavage of the phenylalanyl-glycyl bond leads to a decrease in absorbance at 340 nm.[1][2][5] The rate of this absorbance decrease is directly proportional to the ACE activity in the sample.[6]

The enzymatic reaction is as follows:

FAPGG --(ACE)--> FAP + Gly-Gly

## Applications

- **Determination of ACE Activity:** The FAPGG assay is routinely used to measure ACE activity in various biological samples, including serum and plasma.[\[2\]](#)[\[5\]](#) This has clinical significance in the diagnosis and monitoring of diseases like sarcoidosis.[\[1\]](#)[\[2\]](#)
- **Screening for ACE Inhibitors:** The assay is a primary tool in drug discovery for screening and characterizing novel ACE inhibitors.[\[4\]](#) By measuring the reduction in ACE activity in the presence of a test compound, its inhibitory potency (e.g.,  $IC_{50}$ ) can be determined.
- **Enzyme Kinetics Studies:** The FAPGG assay is suitable for determining key kinetic parameters of the angiotensin-converting enzyme, such as the Michaelis-Menten constant ( $K_m$ ) and the maximum reaction velocity ( $V_{max}$ ).

## Data Presentation

Parameter	Value	Reference
Substrate	N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)	[1]
CAS Number	64967-39-1	
Molecular Formula	C <sub>20</sub> H <sub>21</sub> N <sub>3</sub> O <sub>6</sub>	
Molecular Weight	399.40 g/mol	
K <sub>m</sub> Value	2.546 x 10 <sup>-4</sup> M	[4]
Wavelength of Maximum Absorbance (λ <sub>max</sub> )	340 nm	[1][3]
Recommended Measurement Wavelength	340 nm or 345 nm	[5][7]
Assay Linearity	Up to 120 U/L or 166 U/L (assay dependent)	[2][6]
Assay Sensitivity	As low as 5.4 U/L or 5.8 U/L (assay dependent)	[2][6]

## Experimental Protocols

### Materials and Reagents

- Angiotensin-Converting Enzyme (from rabbit lung or other sources)
- N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)
- Assay Buffer: 50 mM HEPES buffer with 0.3 M NaCl and 10 μM ZnCl<sub>2</sub>, pH 7.5, or 80 mM borate buffer, pH 8.2.[7][8]
- ACE inhibitors (e.g., Captopril) for control experiments
- Microplate reader or spectrophotometer capable of reading at 340 nm
- 96-well UV-transparent microplates or cuvettes

- Purified water

## Reagent Preparation

- Assay Buffer: Prepare the chosen assay buffer (HEPES or borate) and adjust the pH to the desired value at the intended reaction temperature.
- FAPGG Substrate Solution: Dissolve FAPGG in the assay buffer to a final concentration of 0.5 mM to 1.0 mM.<sup>[4][7]</sup> Protect the solution from light.
- ACE Solution: Reconstitute or dilute the ACE enzyme in the assay buffer to achieve a working concentration that results in a linear rate of absorbance decrease for at least 5-10 minutes. The optimal concentration should be determined empirically.
- Inhibitor Solutions (for inhibitor screening): Dissolve test compounds and control inhibitors (e.g., Captopril) in a suitable solvent (e.g., DMSO, water) and then dilute with the assay buffer to the desired concentrations. Ensure the final solvent concentration in the assay does not affect enzyme activity.

## Assay Procedure for ACE Activity Measurement

- Set the spectrophotometer or microplate reader to 340 nm and the temperature to 37°C.<sup>[5]</sup>
- Pipette the following into the wells of a microplate or cuvettes:
  - Blank: 100 µL of assay buffer.
  - Sample: 90 µL of assay buffer and 10 µL of the sample containing ACE.
- Add 100 µL of the FAPGG substrate solution to all wells to initiate the reaction.
- Mix gently.
- Immediately start monitoring the decrease in absorbance at 340 nm every minute for 5 to 10 minutes.<sup>[4]</sup>

## Assay Procedure for ACE Inhibitor Screening

- Set the spectrophotometer or microplate reader to 340 nm and the temperature to 37°C.

- Pipette the following into the wells of a microplate:
  - Negative Control (No Inhibitor): 80  $\mu$ L of assay buffer, 10  $\mu$ L of ACE solution, and 10  $\mu$ L of solvent control.
  - Test Inhibitor: 80  $\mu$ L of assay buffer, 10  $\mu$ L of ACE solution, and 10  $\mu$ L of the test inhibitor solution.
  - Positive Control: 80  $\mu$ L of assay buffer, 10  $\mu$ L of ACE solution, and 10  $\mu$ L of a known ACE inhibitor solution (e.g., Captopril).
- Pre-incubate the plate at 37°C for 5 minutes.[\[7\]](#)
- Add 100  $\mu$ L of the FAPGG substrate solution to all wells to initiate the reaction.
- Mix gently.
- Immediately start monitoring the decrease in absorbance at 340 nm every minute for 5 to 10 minutes.

## Data Analysis

### 1. Calculation of ACE Activity:

The ACE activity is calculated from the rate of change in absorbance ( $\Delta A/\text{min}$ ).

- One unit of ACE activity is defined as the amount of enzyme that hydrolyzes 1  $\mu$ mol of FAPGG per minute at 37°C.[\[5\]](#)

The activity (U/L) can be calculated using the Beer-Lambert law:

$$\text{Activity (U/L)} = (\Delta A/\text{min}) * V_{\text{total}} / (\epsilon * l * V_{\text{sample}}) * 10^6$$

Where:

- $\Delta A/\text{min}$  = The rate of absorbance change per minute.
- $V_{\text{total}}$  = The total reaction volume in mL.

- $\epsilon$  = The molar extinction coefficient of FAPGG (this needs to be determined under the specific assay conditions as it is not consistently reported).
- $l$  = The path length of the cuvette or microplate well in cm.
- $V_{\text{sample}}$  = The volume of the enzyme sample in mL.
- $10^6$  = Conversion factor from moles to micromoles.

## 2. Calculation of ACE Inhibition:

The percentage of ACE inhibition is calculated as follows:

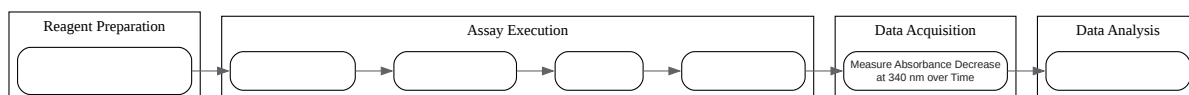
$$\% \text{ Inhibition} = [ (\text{Rate}_{\text{control}} - \text{Rate}_{\text{inhibitor}}) / \text{Rate}_{\text{control}} ] * 100$$

Where:

- $\text{Rate}_{\text{control}}$  = The rate of absorbance change in the negative control (no inhibitor).
- $\text{Rate}_{\text{inhibitor}}$  = The rate of absorbance change in the presence of the test inhibitor.

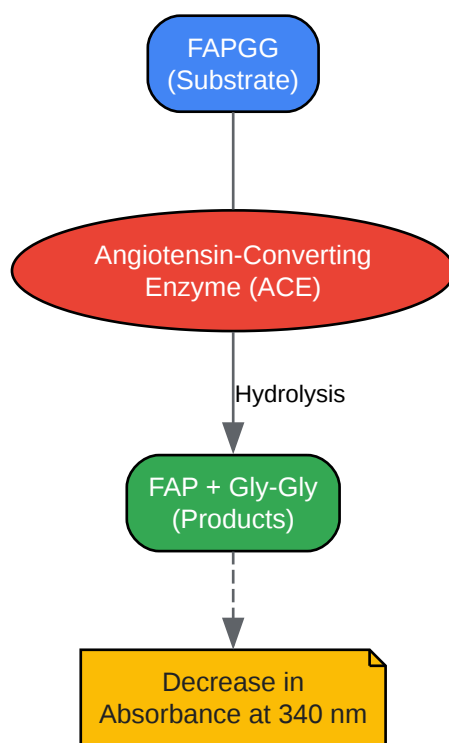
The  $\text{IC}_{50}$  value (the concentration of inhibitor that causes 50% inhibition of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## Diagrams



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Caption: Workflow for the FAPGG-based ACE inhibition assay.



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Caption: Principle of the FAPGG spectrophotometric assay for ACE.

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